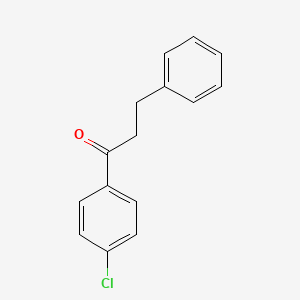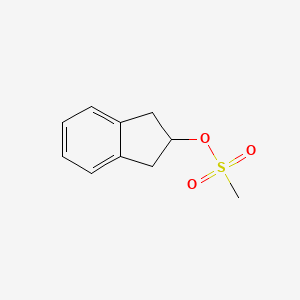
2,3-Dihydro-1h-inden-2-yl methanesulfonate
概要
説明
2,3-Dihydro-1h-inden-2-yl methanesulfonate is a chemical compound with the CAS Number: 777-72-0 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 2,3-dihydro-1H-inden-2-yl methanesulfonate .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1h-inden-2-yl methanesulfonate is 1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.27 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Carbonic Anhydrase Inhibition
- Application : Sulfonamides derived from indanes, including compounds similar to 2,3-Dihydro-1h-inden-2-yl methanesulfonate, have shown potential in inhibiting human carbonic anhydrase isozymes hCA I and hCA II. This is significant in medical and biochemical research for understanding enzyme activities and potential therapeutic interventions.
- Reference : (Akbaba et al., 2014).
Chemical Synthesis and Structure Analysis
- Application : Derivatives of 2,3-Dihydro-1h-inden-2-yl methanesulfonate have been utilized in the synthesis of various complex organic molecules. Studies have explored their role in forming structures like 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonates and understanding their chemical properties through NMR spectroscopy and X-ray crystallography.
- Reference : (Upadhyaya et al., 1997).
Microbial Metabolism Studies
- Application : Research into the microbial metabolism of methanesulfonic acid, a related compound, offers insights into the biogeochemical cycling of sulfur and the utilization of methanesulfonate by aerobic bacteria. This has implications in environmental science and microbiology.
- Reference : (Kelly & Murrell, 1999).
Selective Mesylation in Organic Chemistry
- Application : 1H-Benzotriazol-1-yl methanesulfonate, related to 2,3-Dihydro-1h-inden-2-yl methanesulfonate, has been identified as an effective reagent for selective mesylation,differentiating amino groups in organic compounds. This selective mesylation is crucial for advanced organic synthesis and medicinal chemistry research.
- Reference : (Kim et al., 1999).
Radical Processes in Organic Synthesis
- Application : Studies have demonstrated the use of derivatives of 2,3-Dihydro-1h-inden-2-yl methanesulfonate in radical processes. These processes are significant for creating complex organic structures, which are valuable in synthetic organic chemistry and pharmaceutical research.
- Reference : (An et al., 2014).
Material Chemistry and Catalysis
- Application : Methanesulfonic acid, closely related to 2,3-Dihydro-1h-inden-2-yl methanesulfonate, has been used as a solvent and catalyst in the synthesis of various compounds, showcasing its versatility in material chemistry and catalysis applications.
- Reference : (Camps et al., 1984).
Synthesis of Complex Molecules
- Application : Research has explored the synthesis of complex molecules like (indol-3-yl)methanesulfonamide using 2,3-Dihydro-1h-inden-2-yl methanesulfonate derivatives. These syntheses contribute to the field of medicinal chemistry and drug development.
- Reference : (Korolev et al., 2003).
Safety And Hazards
特性
IUPAC Name |
2,3-dihydro-1H-inden-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDFVNAHVRFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292154 | |
| Record name | 2,3-dihydro-1h-inden-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1h-inden-2-yl methanesulfonate | |
CAS RN |
777-72-0 | |
| Record name | NSC80565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1h-inden-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-inden-2-yl-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

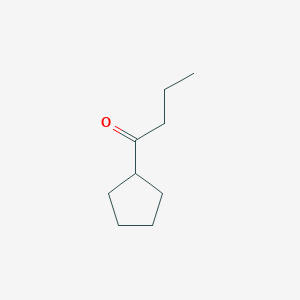
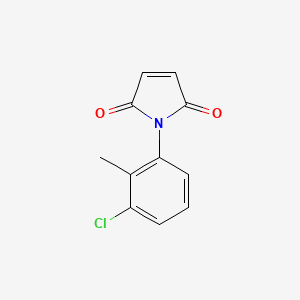
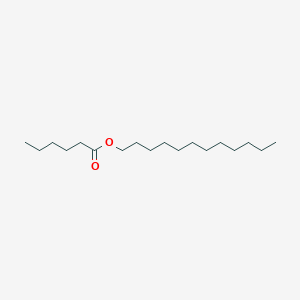
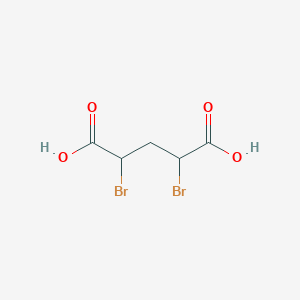
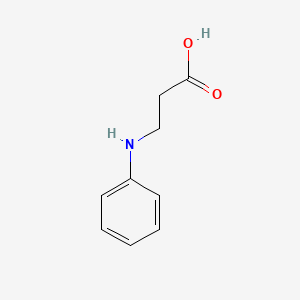
![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
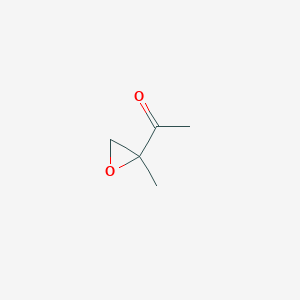
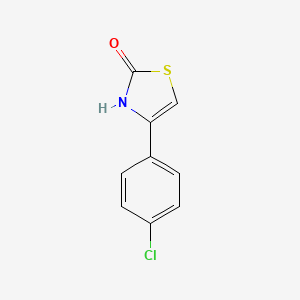
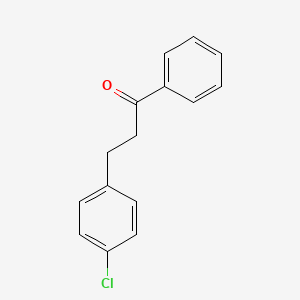
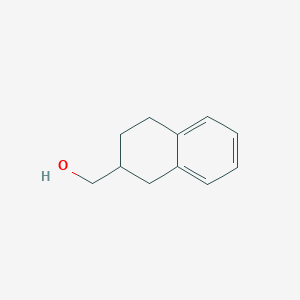
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
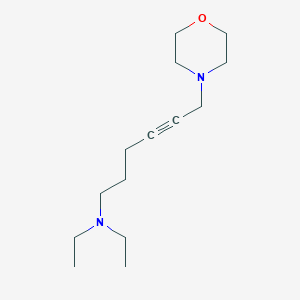
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
